1-(1H-Pyrazol-4-yl)piperazine

Descripción

BenchChem offers high-quality 1-(1H-Pyrazol-4-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-Pyrazol-4-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

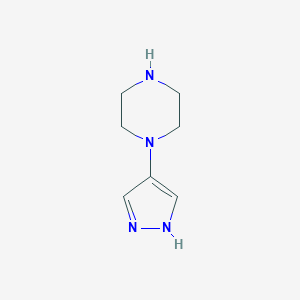

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1H-pyrazol-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-11(4-2-8-1)7-5-9-10-6-7/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILWPDPGRBPZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307681 | |

| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249151-02-7 | |

| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249151-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: 1-(1H-Pyrazol-4-yl)piperazine

A Privileged Scaffold for Kinase & Hsp90 Inhibitor Design

Executive Summary

1-(1H-Pyrazol-4-yl)piperazine (CAS: 1249151-02-7) represents a high-value pharmacophore in modern drug discovery, particularly within oncology and immunology. Structurally, it combines the hydrogen-bonding capability of the pyrazole ring—an excellent bioisostere for the imidazole ring and a proven kinase hinge-binder—with the solubilizing and pharmacokinetic-enhancing properties of the piperazine ring.

This guide provides a definitive technical analysis of this scaffold, distinguishing it from its common "methyl-linked" congener (1-[(1H-pyrazol-4-yl)methyl]piperazine). It details the physicochemical profile, synthetic accessibility via Buchwald-Hartwig amination, and specific utility in Fragment-Based Drug Design (FBDD).

Part 1: Molecular Identity & Physicochemical Profile

The direct linkage between the electron-rich C4 position of the pyrazole and the N1 nitrogen of the piperazine creates a unique electronic environment. Unlike benzyl-piperazines, this direct bond conjugates the nitrogen lone pair into the aromatic system, slightly reducing the basicity of the N1-piperazine but maintaining the basicity of the distal N4-amine.

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| IUPAC Name | 1-(1H-Pyrazol-4-yl)piperazine | Direct C-N bond variant. |

| CAS Number | 1249151-02-7 | Warning: Do not confuse with the methyl-linked analog (CAS 1339352-93-0). |

| Molecular Formula | C7H12N4 | - |

| Molecular Weight | 152.20 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |

| LogP (Calc) | ~ -0.15 | Highly hydrophilic; excellent for lowering LogD of lipophilic cores. |

| pKa (Est) | N4-Piperazine: ~8.8Pyrazole-NH: ~13.9Pyrazole-N2: ~2.5 | Amphoteric. The distal piperazine nitrogen is the primary basic center. |

| H-Bond Donors | 2 (Pyrazole NH, Piperazine NH) | Critical for solvent interaction and hinge binding. |

| H-Bond Acceptors | 3 | - |

| Physical State | Solid / Hygroscopic | Usually isolated as a HCl or TFA salt due to amine instability. |

Part 2: Synthetic Accessibility & Methodology

Synthesizing 1-(1H-Pyrazol-4-yl)piperazine is non-trivial. The C4 position of the pyrazole ring is nucleophilic, making standard Nucleophilic Aromatic Substitution (SNAr) impossible without strong electron-withdrawing groups (e.g., -NO2) which must be removed later.

Therefore, Palladium-Catalyzed Buchwald-Hartwig Amination is the industry-standard methodology. This route requires careful selection of protecting groups to prevent catalyst poisoning by the pyrazole nitrogen.

Synthetic Strategy: The "Protected-Coupling" Route

-

Protection: The pyrazole NH must be protected (e.g., Trityl or THP) to prevent coordination to the Pd center.

-

Coupling: Reaction of 4-bromo-1-trityl-1H-pyrazole with N-Boc-piperazine.

-

Global Deprotection: Acidic removal of both Trityl and Boc groups.

Figure 1: Optimized synthetic workflow utilizing orthogonal protection strategies to ensure regioselectivity and catalyst efficiency.

Part 3: Structural Biology & Pharmacophore Utility

In kinase drug discovery, this scaffold serves a dual role. The pyrazole acts as the "Hinge Binder," mimicking the adenine ring of ATP, while the piperazine moiety extends into the solvent-exposed region, improving solubility and often picking up interactions with the ribose-binding pocket or specific aspartate residues.

Mechanism of Action (Kinase/Hsp90 Context)

-

Hinge Region: The Pyrazole N-H acts as a donor to the backbone carbonyl of the hinge residue (e.g., Glu/Met). The Pyrazole N2 acts as an acceptor from the backbone amide.

-

Solvent Front: The Piperazine ring directs the molecule out of the hydrophobic pocket. The basic N4 nitrogen is often protonated at physiological pH, forming salt bridges with acidic residues (Asp/Glu) near the active site entrance.

Figure 2: Pharmacophore mapping showing the bidentate binding mode of the pyrazole and the solvent-solubilizing role of the piperazine.

Part 4: Detailed Experimental Protocol

Protocol: Palladium-Catalyzed C-N Cross-Coupling Objective: Synthesis of tert-butyl 4-(1-trityl-1H-pyrazol-4-yl)piperazine-1-carboxylate.

Reagents:

-

4-Bromo-1-trityl-1H-pyrazole (1.0 equiv)

-

1-Boc-piperazine (1.2 equiv)

-

Pd2(dba)3 (0.02 equiv)

-

XPhos or tBuXPhos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Toluene (anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

-

Charge Solids: Add 4-Bromo-1-trityl-1H-pyrazole, 1-Boc-piperazine, and NaOtBu to the flask.

-

Catalyst Pre-complexation: In a separate vial, mix Pd2(dba)3 and XPhos in a small volume of toluene and stir for 5 minutes to generate the active catalytic species (L-Pd-0).

-

Initiation: Add the bulk toluene to the reaction flask, followed by the catalyst solution via syringe.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Critical Check: The solution should turn dark brown/black. If synthesis fails, check for moisture ingress (NaOtBu is highly hygroscopic).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

TLC: The product will be UV active and stain with Ninhydrin (faintly) or KMnO4.

-

1H NMR: Look for the disappearance of the pyrazole C-H singlet at ~7.6 ppm and the appearance of upfield piperazine methylene protons (~3.0–3.5 ppm).

Part 5: References

-

-

Verification of CAS 1249151-02-7 and molecular specifications.

-

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]

-

Authoritative source for the catalyst choice (XPhos/Pd2(dba)3) in coupling secondary amines to heteroaryl halides.

-

-

National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CID 53394809 (Related Structure). Retrieved from [Link]

-

General physicochemical property verification.

-

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cited for the logic of using piperazine to lower LogD and improve solubility.

-

An In-depth Technical Guide to 1-(1H-Pyrazol-4-yl)piperazine: Synthesis, Characterization, and Pharmacological Profile

This guide provides a comprehensive technical overview of 1-(1H-Pyrazol-4-yl)piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, synthesis, characterization, and known pharmacological properties, offering field-proven insights and detailed experimental protocols.

Introduction and Chemical Structure

1-(1H-Pyrazol-4-yl)piperazine is a bicyclic molecule featuring a pyrazole ring linked to a piperazine ring. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in many biologically active compounds. The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, is another privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets, particularly in the central nervous system.

The unique combination of these two heterocyclic systems in 1-(1H-Pyrazol-4-yl)piperazine makes it an attractive starting point for the design of novel therapeutic agents.

Chemical Structure:

Figure 1: Chemical structure of 1-(1H-Pyrazol-4-yl)piperazine.

Synthesis of 1-(1H-Pyrazol-4-yl)piperazine

The synthesis of 1-(1H-Pyrazol-4-yl)piperazine can be achieved through a two-step process involving the synthesis of the key intermediate, 1H-pyrazole-4-carbaldehyde, followed by a reductive amination with piperazine.

Synthesis of 1H-Pyrazole-4-carbaldehyde

A reliable method for the synthesis of 1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of a suitable pyrazole precursor. An improved, scalable synthesis starting from 4-iodopyrazole has also been reported.[3]

Figure 2: General synthetic workflow for 1-(1H-Pyrazol-4-yl)piperazine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of pyrazole aldehydes.[4][5]

Materials:

-

1H-Pyrazole-4-carbaldehyde

-

Piperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add piperazine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Sodium triacetoxyborohydride is a mild reducing agent suitable for reductive aminations, as it selectively reduces the iminium intermediate without affecting the aldehyde starting material.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-validation: A successful reaction will show the consumption of the starting aldehyde and the formation of a new, more polar spot corresponding to the product.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford 1-(1H-Pyrazol-4-yl)piperazine as a solid.

Physicochemical and Spectroscopic Characterization

Due to the limited availability of experimental data for the unsubstituted 1-(1H-Pyrazol-4-yl)piperazine in the literature, the following data is a combination of information from commercial suppliers and predicted values. Researchers should verify these properties on their synthesized material.

Table 1: Physicochemical Properties of 1-(1H-Pyrazol-4-yl)piperazine

| Property | Value | Source/Method |

| CAS Number | 1249151-02-7 | Commercial Supplier[1][6] |

| Molecular Formula | C₇H₁₂N₄ | Calculated |

| Molecular Weight | 152.20 g/mol | Calculated[1] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Predicted: ~350-400 °C | ACD/Labs Percepta |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Predicted |

| pKa (most basic) | Predicted: ~8.5-9.0 (piperazine N) | ACD/Labs Percepta |

Table 2: Predicted Spectroscopic Data for 1-(1H-Pyrazol-4-yl)piperazine

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.5 (s, 2H, pyrazole-H), ~3.4 (s, 2H, pyrazole-CH₂), ~2.7 (t, 4H, piperazine-H), ~2.5 (t, 4H, piperazine-H), ~2.0 (br s, 1H, piperazine-NH). Note: The pyrazole NH proton may be broad and exchangeable. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~135 (pyrazole-CH), ~120 (pyrazole-C), ~52 (piperazine-CH₂), ~45 (piperazine-CH₂). |

| FT-IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretching), ~2800-3000 (C-H stretching), ~1500-1600 (C=N, C=C stretching), ~1100-1300 (C-N stretching). |

| Mass Spectrometry (ESI+) | m/z 153.11 [M+H]⁺ |

Note on Predicted Data: The NMR and IR data are estimations based on the chemical structure and typical values for similar functional groups.[7][8] Experimental verification is crucial.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for the unsubstituted 1-(1H-Pyrazol-4-yl)piperazine is limited, extensive research on its derivatives provides strong evidence for its potential activity within the central nervous system.

Primary Biological Target: Serotonin 5-HT₁ₐ Receptor

Studies on N-substituted derivatives of 1-(1H-Pyrazol-4-yl)piperazine, such as tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104), have demonstrated anxiolytic and antidepressant-like effects.[9] These effects are antagonized by WAY-100635, a selective 5-HT₁ₐ receptor antagonist, and by the serotonin synthesis inhibitor p-chlorophenylalanine (pCPA). This strongly suggests that the pharmacological activity of this class of compounds is mediated, at least in part, through the serotonergic system, with the 5-HT₁ₐ receptor being a key target.[9][10]

The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Figure 3: Proposed mechanism of action via the 5-HT₁ₐ receptor signaling pathway.

Experimental Protocol: 5-HT₁ₐ Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of 1-(1H-Pyrazol-4-yl)piperazine for the human 5-HT₁ₐ receptor.[11][12]

Materials:

-

Membranes from cells expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells)

-

[³H]8-OH-DPAT (radioligand, a 5-HT₁ₐ agonist)

-

1-(1H-Pyrazol-4-yl)piperazine (test compound)

-

Serotonin (5-HT) or 8-OH-DPAT (unlabeled, for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of 1-(1H-Pyrazol-4-yl)piperazine in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, [³H]8-OH-DPAT (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of unlabeled serotonin (for non-specific binding).

-

Incubate the plate at room temperature for 60 minutes. Causality: This allows the binding reaction to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Self-validation: A dose-dependent inhibition of radioligand binding by the test compound validates its interaction with the receptor.

Conclusion

1-(1H-Pyrazol-4-yl)piperazine represents a valuable scaffold for the development of novel therapeutics, particularly for central nervous system disorders. Its synthesis is achievable through established chemical transformations, and its pharmacological profile, inferred from its derivatives, points towards a significant interaction with the serotonergic system. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound. Further investigation is warranted to fully elucidate its therapeutic potential.

References

- Simplified schematic of a neuron illustrating the serotonergic...

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. ([Link])

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis Online. ([Link])

-

1-(1H-Pyrazol-4-yl)piperazine - Reagentia. ([Link])

- Signaling pathways of the serotonin receptor (5-HTR) subtypes....

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. ([Link])

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. ([Link])

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. ([Link])

-

The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC. ([Link])

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. ([Link])

-

Central Pharmacological Activity of a New Piperazine Derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic Acid Ethyl Ester - PubMed. ([Link])

-

5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. ([Link])

-

Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. ([Link])

-

Bioactive conformation of 1-arylpiperazines at central serotonin receptors. ([Link])

- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. ([Link])

-

Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed. ([Link])

-

SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. ([Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed. ([Link])

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. ([Link])

-

Current status of pyrazole and its biological activities - PMC. ([Link])

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. ([Link])

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. ([Link])

-

Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed. ([Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. ([Link])

-

Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid - ResearchGate. ([Link])

- Mass spectra and major fragmentation patterns of piperazine designer...

-

The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - NCBI. ([Link])

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. ([Link])

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. ([Link])

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ([Link])

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ([Link])

-

The 1H NMR spectrum of pyrazole in a nematic phase. ([Link])

-

Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds - Scribd. ([Link])

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. ([Link])

-

5 - Organic Syntheses Procedure. ([Link])

-

NMR shifts 1H -general.cdx - Chemistry Connected. ([Link])

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. ([Link])

- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Buy 1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine (EVT-12762962) | 917872-81-2 [evitachem.com]

- 3. media.cellsignal.cn [media.cellsignal.cn]

- 4. Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes [ineosopen.org]

- 5. ineosopen.org [ineosopen.org]

- 6. CAS/ID No. 1249151-02-7 | Reagentia [reagentia.eu]

- 7. web.pdx.edu [web.pdx.edu]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-(1-Piperazinyl)-1H-Pyrazole Scaffold: Synthetic Architectures and Pharmacological Utility

Executive Summary

The 1-(1H-Pyrazol-4-yl)piperazine core represents a sophisticated "privileged structure" in modern medicinal chemistry. Functioning as a bioisostere for the ubiquitous 1-phenylpiperazine, this scaffold offers distinct physicochemical advantages: reduced lipophilicity (LogP), enhanced aqueous solubility, and the introduction of a critical hydrogen-bond donor/acceptor motif via the pyrazole ring. While phenylpiperazines are classic pharmacophores for GPCR ligands (particularly Dopamine and Serotonin receptors), the C4-linked pyrazole variant is increasingly utilized to optimize metabolic stability by blocking the varying para-hydroxylation susceptibility of phenyl rings, and to target the ATP-binding hinge region of protein kinases.

This technical guide details the structural rationale, the challenging C–N bond formation required for its synthesis, and its application in high-affinity ligand design.

Part 1: Structural Pharmacology & Bioisosterism

The Phenylpiperazine Problem vs. The Pyrazole Solution

The 1-phenylpiperazine moiety is a "master key" for aminergic GPCRs. However, it suffers from two primary liabilities in drug development:

-

Metabolic Liability: The para-position of the phenyl ring is highly susceptible to CYP450-mediated hydroxylation, leading to rapid clearance or the formation of reactive quinone-imine metabolites.

-

Lipophilicity: High LogD can lead to non-specific binding and poor solubility.

The Pyrazol-4-yl Advantage

Replacing the phenyl ring with a pyrazole at the 4-position (direct C–N linkage) alters the electronic landscape significantly:

-

Electronic Character: The pyrazole is electron-rich but amphoteric. The N-H (if unsubstituted) acts as a hydrogen bond donor (HBD), while the N2 nitrogen is a hydrogen bond acceptor (HBA).

-

Vector Alignment: The 1,4-substitution pattern mimics the para-substitution of benzene but with a different bond angle, often improving fit in the "hinge region" of kinases or the orthosteric site of GPCRs.

-

Acid/Base Profile: The piperazine nitrogen remains basic (

), ensuring lysosomal trapping and solubility, while the pyrazole NH (

Part 2: Synthetic Architectures (The Challenge of C–N Coupling)

Creating a direct bond between the electron-rich pyrazole C4 and the nucleophilic piperazine nitrogen is synthetically non-trivial. Standard Nucleophilic Aromatic Substitution (

The Solution: Palladium-catalyzed Buchwald-Hartwig Amination.[1]

Critical Synthetic Pathway

The most robust route involves the coupling of a protected 4-halopyrazole with piperazine.

Figure 1: Optimized synthetic workflow for accessing the C4-linked pyrazole-piperazine core. Note the necessity of the Trityl group to prevent catalyst poisoning.

Detailed Protocol: Buchwald-Hartwig Coupling

Reference basis: Adapted from optimized protocols for C4-amination of azoles (Molecules 2020, 25, 4606).

Reagents:

-

Substrate: 4-Bromo-1-trityl-1H-pyrazole (1.0 eq)

-

Amine: Piperazine (2.0 eq) - Excess used to prevent bis-arylation.

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%) -

Ligand: tBuDavePhos (2-Di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl) (4-10 mol%)

-

Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu (1.5 eq)

-

Solvent: Toluene or Dioxane (Anhydrous)

Methodology:

-

Inert Atmosphere: Charge a microwave vial with the protected pyrazole,

, and tBuDavePhos. Purge with Argon for 5 minutes. -

Addition: Add anhydrous toluene, followed by the piperazine and the base (LiHMDS solution).

-

Reaction: Seal and heat to 100°C for 12 hours (thermal) or 120°C for 30 minutes (Microwave irradiation).

-

Workup: Filter through a celite pad to remove Palladium black. Concentrate in vacuo.

-

Deprotection: Dissolve the intermediate in MeOH, add 4M HCl in Dioxane. Stir at RT for 2 hours. The trityl group cleaves, and the product precipitates as the hydrochloride salt.

Why this works:

-

Ligand Choice: tBuDavePhos is bulky and electron-rich, facilitating the oxidative addition into the electron-rich pyrazole-bromide bond and promoting reductive elimination of the sterically hindered amine.

-

Protection: The Trityl group is massive; it blocks the pyrazole nitrogens from coordinating to the Pd center (catalyst poisoning) and ensures the reaction occurs only at the C4-Br site.

Part 3: Therapeutic Classes & Derivatives[2][3]

GPCR Ligands (Serotonin 5-HT / Dopamine)

In the CNS space, this scaffold is used to fine-tune selectivity between 5-HT1A, 5-HT7, and D2/D3 receptors.

-

Mechanism: The piperazine nitrogen is the primary pharmacophore (protonated at physiological pH), forming a salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain. The pyrazole ring sits in the aromatic pocket (often engaging Phe6.52).

-

Derivative Logic:

-

N-Alkylation of Piperazine: Attaching a long chain (butyl/propyl) with a terminal imide or amide creates "long-chain arylpiperazines" (LCAPs) known for high 5-HT1A/5-HT7 affinity.

-

Example:LP-211 Analogues. While LP-211 uses a diphenyl moiety, pyrazole bioisosteres are synthesized to reduce lipophilicity while maintaining 5-HT7 antagonism.

-

Kinase Inhibitors (JAK / Aurora / CDK)

The 1-(1H-pyrazol-4-yl)piperazine unit is a potent scaffold for Type I kinase inhibitors.

-

Binding Mode:

-

Hinge Binder: The Pyrazole N-H and N: act as a donor-acceptor pair, mimicking the adenine ring of ATP. They form hydrogen bonds with the kinase hinge region backbone.

-

Solvent Tail: The piperazine ring projects out of the ATP pocket towards the solvent front. This is crucial for physicochemical properties, allowing the drug to be soluble in plasma.

-

-

Data Comparison (Phenyl vs. Pyrazole):

| Feature | 1-Phenylpiperazine Core | 1-(Pyrazol-4-yl)piperazine Core | Impact |

| LogP | ~1.8 | ~0.4 | Pyrazole drastically improves water solubility. |

| H-Bonding | Acceptor only (N) | Donor (NH) & Acceptor (N) | Pyrazole enables "hinge binding" in kinases. |

| Metabolism | High (p-Hydroxylation) | Low (Ring stable) | Pyrazole extends half-life ( |

| Geometry | Flat Phenyl | Planar Pyrazole | Similar space-filling, distinct electronics. |

Part 4: Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when deriving new drugs from this core.

Figure 2: SAR Decision Tree. Modifying the pyrazole NH alters binding mode; modifying the piperazine N alters solubility and secondary targeting.

Part 5: References

-

Synthesis of C4-Aminated Pyrazoles:

-

Medicinal Chemistry of Piperazine Scaffolds:

-

5-HT7 Receptor Ligands:

-

Buchwald-Hartwig Methodology:

-

Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.

-

Source: NIH / HHS Public Access.

-

URL:[Link]

-

-

General Pyrazole Pharmacology:

Sources

- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

- 10. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 1-(1H-Pyrazol-4-yl)piperazine: A Technical Guide

Part 1: Executive Summary & Chemical Identity

1-(1H-Pyrazol-4-yl)piperazine is a bidentate heterocyclic building block frequently used in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a piperazine ring (known for high basicity and sensitization potential) with a pyrazole core (associated with specific metabolic and reproductive toxicity profiles).

Handling this compound requires a safety strategy that addresses respiratory sensitization , corrosivity , and potential reproductive toxicity . This guide moves beyond generic MSDS data to provide field-validated protocols for safe manipulation in drug discovery environments.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 1-(1H-Pyrazol-4-yl)piperazine |

| Common Variations | 4-(Piperazin-1-yl)-1H-pyrazole; often supplied as HCl or TFA salt. |

| CAS Number | 723286-64-4 (Generic/Free Base) / 1249151-02-7 (Specific Isomer/Salt forms may vary) |

| Molecular Formula | C₇H₁₂N₄ |

| Molecular Weight | 152.20 g/mol (Free Base) |

| Physical State | White to off-white hygroscopic solid. |

| Solubility | High in DMSO, Methanol, Water (pH < 7). Low in DCM, Hexanes. |

| pKa (Calculated) | ~9.8 (Piperazine secondary amine), ~2.5 (Pyrazole NH) |

Part 2: Hazard Identification & Risk Assessment

The Dual-Hazard Profile

This compound exhibits a "hybrid" toxicity profile derived from its constituent pharmacophores.

-

Piperazine Moiety (Sensitization & Corrosivity):

-

Mechanism: Piperazines are potent haptens . They can acetylate human serum albumin, creating neo-antigens that trigger IgE-mediated respiratory sensitization (asthma) and T-cell mediated contact dermatitis.

-

Acute Risk: High alkalinity (pKa ~9.8) causes chemical burns to mucous membranes and eyes upon contact.

-

-

Pyrazole Moiety (Systemic Toxicity):

-

Mechanism: Pyrazoles are known inhibitors of alcohol dehydrogenase and can interfere with cytochrome P450 enzymes.

-

Chronic Risk: Structural analogs (e.g., 1-phenyl-pyrazole) are classified as Reproductive Toxicants (Category 2) . Treat 1-(1H-Pyrazol-4-yl)piperazine as a suspected reproductive toxin until specific toxicology data proves otherwise.

-

GHS Classification (Derived)

-

H314: Causes severe skin burns and eye damage.[4]

-

H317: May cause an allergic skin reaction.[4]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

-

H361: Suspected of damaging fertility or the unborn child.[4]

Part 3: Technical Handling Protocols

Storage & Stability

-

Hygroscopicity: The secondary amine and pyrazole NH are hydrogen bond donors/acceptors, making the solid highly hygroscopic. Absorption of water leads to "gumming," which complicates accurate weighing and can accelerate oxidative degradation.

-

Oxidation: Piperazines are prone to N-oxidation.

-

Protocol:

-

Store at -20°C or 2-8°C .

-

Keep under an inert atmosphere (Argon/Nitrogen).

-

Self-Validating Step: Before use in critical couplings, verify purity via LC-MS. If the [M+16] peak (N-oxide) exceeds 2%, recrystallize or repurify.

-

Engineering Controls & PPE

-

Containment: All weighing of the solid must occur inside a chemical fume hood or a powder containment balance enclosure.

-

Respiratory Protection: If handling >100 mg of dry powder outside a hood (not recommended), a P3/N100 respirator is mandatory due to the sensitization risk.

-

Skin Protection:

-

Primary: Nitrile gloves (minimum 0.11 mm).

-

Secondary: For prolonged handling or solution preparation, use double-gloving or laminate (Silver Shield) gloves, as amines can permeate standard nitrile over time.

-

Solubilization Strategy

Attempting to dissolve the free base directly in neutral water often results in a sticky suspension due to hydrogen bonding networks.

Recommended Dissolution Protocol:

-

DMSO Stock (Preferred): Dissolve to 100 mM in anhydrous DMSO. Sonicate for 30 seconds. This is stable for months at -20°C.

-

Aqueous Buffer: Use 0.1 M HCl or acetate buffer (pH 4-5) to protonate the piperazine nitrogen, instantly improving solubility (>50 mg/mL).

Part 4: Experimental Workflows

Synthesis & Coupling (Nucleophilic Substitution)

When using this reagent in SNAr or amide coupling reactions:

-

Stoichiometry: The pyrazole NH is weakly acidic but nucleophilic. If using the free base, the secondary piperazine amine is the primary nucleophile. If using the HCl salt, add exactly 1.05 equivalents of a non-nucleophilic base (DIPEA/TEA) to liberate the piperazine without deprotonating the pyrazole (unless intended).

-

Quenching: Reactions often require acidic workup.

-

Caution: Adding strong acid to the reaction mixture can generate heat. Add 1M HCl dropwise at 0°C.

-

-

Scavenging: Use polymer-supported isocyanate resins to scavenge excess 1-(1H-Pyrazol-4-yl)piperazine from reaction mixtures, avoiding the need for liquid-liquid extraction which risks emulsion formation.

Visualization: Safety Decision Logic

The following diagram outlines the decision process for PPE and containment based on the physical state and quantity of the material.

Caption: Decision matrix for selecting appropriate PPE and engineering controls based on physical state and quantity.

Part 5: Emergency Response & Waste Disposal

First Aid Specifics

-

Inhalation (Sensitization): If a worker experiences wheezing or tightness in the chest, immediately move to fresh air. Do not wait for symptoms to subside; sensitization reactions can be delayed (4-8 hours). Administer oxygen if trained.

-

Skin Contact:

Spill Cleanup

-

Evacuate the immediate area if dust is airborne.[5]

-

PPE: Wear a respirator (N95/P100) and double gloves.

-

Neutralization: Cover the spill with a 1:1 mixture of sand and sodium bisulfate (if available) to lower pH and reduce volatility, or simply use a generic spill pillow.

-

Cleaning: Wipe surfaces with 10% ethanol followed by water. Verify cleanup with a pH strip (surface should be neutral).

Waste Disposal

-

Classification: Hazardous Waste (Amine/Base).

-

Segregation: Do not mix with oxidizing agents (peroxides, nitric acid) or acid chlorides in the waste stream to prevent violent exothermic reactions.

-

Labeling: Clearly mark as "Sensitizer" and "Corrosive."

Part 6: Synthesis Workflow Visualization

The following diagram illustrates a standard workflow for using this compound in a reductive amination, highlighting safety checkpoints.

Caption: Standard Reductive Amination workflow identifying the critical exotherm risk during acidic quench.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137971666, 1-(1H-pyrazol-4-yl)piperazine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Piperazine (CAS 110-85-0) - Sensitization and Corrosivity Data. Retrieved from [Link]

-

Brito, A. F., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior.[6] Retrieved from [Link]

Sources

Application Note and Protocols for the NMR Analysis of 1-(1H-Pyrazol-4-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(1H-Pyrazol-4-yl)piperazine in Medicinal Chemistry

1-(1H-Pyrazol-4-yl)piperazine is a heterocyclic compound that serves as a crucial building block in the design and synthesis of novel therapeutic agents. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, and the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at opposite positions, are both privileged scaffolds in medicinal chemistry.[1][2] Their combination in a single molecule offers a unique three-dimensional structure and a rich array of potential intermolecular interactions, making it an attractive core for targeting a wide range of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Similarly, the piperazine ring is a common feature in many approved drugs, contributing to improved pharmacokinetic properties and potent biological activity.[5]

Given its importance, the unambiguous structural characterization of 1-(1H-Pyrazol-4-yl)piperazine and its derivatives is paramount for advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for elucidating the molecular structure of organic compounds in solution.[6][7] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 1-(1H-Pyrazol-4-yl)piperazine, including detailed protocols for sample preparation, data acquisition, and spectral interpretation.

Principles of NMR Spectroscopy for the Analysis of 1-(1H-Pyrazol-4-yl)piperazine

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.

¹H NMR Spectroscopy: Proton NMR is particularly informative due to the high natural abundance of the ¹H isotope and its high sensitivity. The key parameters obtained from a ¹H NMR spectrum are:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the proton. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by spin-spin coupling with neighboring protons. The N+1 rule is often used to predict the multiplicity, where N is the number of equivalent neighboring protons.[7]

-

Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C (1.1%), these experiments are less sensitive than ¹H NMR. However, they are invaluable for determining the number of unique carbon atoms and their chemical environments.[8]

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[9] The following protocol outlines the steps for preparing a high-quality sample of 1-(1H-Pyrazol-4-yl)piperazine.

Materials:

-

1-(1H-Pyrazol-4-yl)piperazine (5-10 mg for ¹H NMR; 15-20 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[10]

-

High-quality 5 mm NMR tube[11]

-

Pasteur pipette and a small plug of glass wool or a syringe filter

-

Vortex mixer

Procedure:

-

Weigh the Sample: Accurately weigh the desired amount of 1-(1H-Pyrazol-4-yl)piperazine and place it in a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. The choice of solvent can influence the chemical shifts of the signals.[12][13] CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is suitable for more polar compounds and allows for the observation of exchangeable protons like N-H protons.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[14]

-

Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution directly into the NMR tube. This can be done by passing the solution through a Pasteur pipette containing a small plug of glass wool or by using a syringe fitted with a filter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following is a general procedure for acquiring 1D ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming on the lock signal. Proper shimming is crucial for obtaining sharp, well-resolved peaks.[10]

-

¹H NMR Acquisition:

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range for carbon signals (typically 0-160 ppm for this compound).

-

A larger number of scans (e.g., 128 or more) will be required due to the lower sensitivity of ¹³C.

-

Use a pulse program with proton decoupling to simplify the spectrum to singlets for each carbon.

-

Data Analysis and Interpretation

The interpretation of NMR spectra involves assigning the observed signals to the specific nuclei in the molecule.[7]

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the atoms of 1-(1H-Pyrazol-4-yl)piperazine are numbered as follows:

Caption: Numbering scheme for 1-(1H-Pyrazol-4-yl)piperazine.

Expected ¹H NMR Chemical Shifts and Multiplicities

The expected chemical shifts for the protons of 1-(1H-Pyrazol-4-yl)piperazine are summarized in the table below. These values are approximate and can vary depending on the solvent and concentration.[15][16]

| Proton(s) | Position | Expected δ (ppm) | Multiplicity | Integration |

| N-H | 1 | 10-14 | Broad Singlet | 1H |

| C-H | 3, 5 | ~7.5 | Singlet | 2H |

| C-H | 2', 6' | ~3.1-3.3 | Triplet | 4H |

| C-H | 3', 5' | ~2.9-3.1 | Triplet | 4H |

| N-H | 4' | Variable | Broad Singlet | 1H |

Notes on Interpretation:

-

Pyrazole N-H: The proton on the pyrazole nitrogen (N1-H) is expected to be a broad singlet in the downfield region (10-14 ppm).[15] Its broadness is due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[15] A D₂O exchange experiment can confirm this assignment; upon adding a drop of D₂O to the NMR tube and shaking, the N-H signal will disappear.[15]

-

Pyrazole C-H: The two protons on the pyrazole ring (C3-H and C5-H) are chemically equivalent due to symmetry and will appear as a single singlet.

-

Piperazine C-H: The protons on the piperazine ring will appear as two triplets, corresponding to the methylene groups adjacent to the two different nitrogen atoms. Conformational exchange, such as chair-to-chair interconversion, can sometimes lead to broadened signals at room temperature.[17][18]

-

Piperazine N-H: The chemical shift of the piperazine N-H proton is highly variable and depends on the solvent, concentration, and temperature. It will also be a broad signal that disappears upon D₂O exchange.

Expected ¹³C NMR Chemical Shifts

| Carbon(s) | Position | Expected δ (ppm) |

| C | 3, 5 | ~130-135 |

| C | 4 | ~115-120 |

| C | 2', 6' | ~48-52 |

| C | 3', 5' | ~45-48 |

Notes on Interpretation:

-

The chemical shifts of the pyrazole carbons are in the aromatic region.

-

The piperazine carbons appear in the aliphatic region. The carbons adjacent to the pyrazole ring (C-2' and C-6') are expected to be slightly downfield compared to the carbons adjacent to the secondary amine (C-3' and C-5').

Advanced NMR Techniques

For more complex derivatives or in cases of signal overlap, 2D NMR experiments can be invaluable.[8]

Workflow for 2D NMR Analysis:

Caption: Workflow for utilizing 2D NMR experiments.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is useful for confirming the connectivity within the piperazine ring.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, providing a definitive link between the ¹H and ¹³C spectra.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the pyrazole and piperazine rings.[15]

Troubleshooting Common NMR Issues

-

Broad Peaks: This can be due to poor shimming, high sample concentration, the presence of paramagnetic impurities, or chemical exchange phenomena.[13] Re-shimming, diluting the sample, or running the experiment at a different temperature can help.

-

Unexpected Signals: The presence of tautomers in pyrazole derivatives can sometimes lead to more signals than expected.[15] Variable temperature NMR can help to investigate such dynamic processes.

-

Signal Overlap: If signals are overlapping, changing the solvent or utilizing 2D NMR techniques can help to resolve them.[13]

Conclusion

This application note provides a detailed guide for the NMR analysis of 1-(1H-Pyrazol-4-yl)piperazine. By following the outlined protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation, researchers can confidently characterize this important medicinal chemistry scaffold. The use of advanced 2D NMR techniques can further aid in the unambiguous assignment of all proton and carbon signals, providing a solid foundation for the development of novel therapeutics.

References

- Kühn, F., Wuest, M., & Wuest, F. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40798-40811.

- Venkateswarlu, V., Kour, J., Aravinda Kumar, K. A., Verma, P. K., Lakshma Reddy, G., Hussain, Y., ... & Sawant, S. D. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(33), 6037-6041.

- Yilmaz, F., & Ertas, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 49-57.

-

ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks related to exchange processes are crossed off).... Retrieved from [Link]

- Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 12(1), 1-6.

- Al-Azmi, A., & Al-Awadi, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

- Matos, M. J. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

-

University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

- Wuest, M., & Wuest, F. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 16, 2479-2491.

- Kühn, F., Wuest, M., & Wuest, F. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3349.

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Retrieved from [Link]

- D'hooghe, M., & De Kimpe, N. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Li, Y., Wang, R., & Liu, A. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.

-

ResearchGate. (n.d.). 1 H and 13 C NMR correlations between the calculated and experimental data. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

- D'hooghe, M., & De Kimpe, N. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

Sources

- 1. Buy 1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine (EVT-12762962) | 917872-81-2 [evitachem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. emerypharma.com [emerypharma.com]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sites.bu.edu [sites.bu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Application Note: High-Resolution NMR Spectral Analysis of 1H-Pyrazole

Topic: 1H and 13C NMR spectral data of 1H-pyrazole Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1H-pyrazole represents a fundamental heterocyclic building block in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib and Sildenafil. However, its NMR characterization presents a unique challenge due to annular tautomerism (prototropy). This phenomenon causes rapid exchange of the N-H proton between the two nitrogen atoms (

This guide provides a definitive protocol for the acquisition, assignment, and interpretation of 1H and 13C NMR spectra of 1H-pyrazole, with specific focus on solvent-dependent tautomeric effects.

Theoretical Background: The Tautomeric Equilibrium

Unlike static heterocycles, 1H-pyrazole exists in a dynamic equilibrium. The proton on the nitrogen oscillates, making the molecule appear symmetrical in solution.

-

Static State (Theoretical):

is pyrrole-like (sp3, H-bearing), and -

Dynamic State (Experimental): Rapid exchange averages the electronic environments of C3/C5 and H3/H5.

-

Observation: A simplified spectrum where H3 and H5 appear as a single signal (often a broad doublet or multiplet).[1]

-

Visualization of Tautomeric Flux

The following diagram illustrates the rapid proton exchange mechanism that leads to signal averaging.

Figure 1: Mechanism of annular tautomerism in 1H-pyrazole leading to signal equivalence at positions 3 and 5.[1]

Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate integration, concentration and solvent purity are critical.

-

Solvent Selection:

-

DMSO-d6 (Recommended): Excellent solubility; hydrogen bonding with the solvent slows proton exchange slightly, often yielding sharper signals for the NH proton compared to CDCl3.

-

CDCl3: Common, but trace acid/water can accelerate exchange, broadening the NH signal or making it disappear.

-

-

Concentration: 10–15 mg of 1H-pyrazole in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz or higher)

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1]

-

Temperature: 298 K (25°C).[1] Note: Lowering temperature to <230 K may be required to freeze tautomerism and observe distinct H3/H5 signals.[1]

-

Relaxation Delay (D1): Set to

seconds to ensure full relaxation of the quaternary carbons in 13C experiments and accurate integration in 1H. -

Scans (NS): 16 for 1H; 512–1024 for 13C.[1]

Spectral Data Analysis

1H NMR Data (DMSO-d6, 400 MHz)

In DMSO-d6, the spectrum is characterized by three distinct environments. The symmetry imposes equivalence on protons 3 and 5.

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 12.60 – 13.10 | Broad Singlet | 1H | - | Exchangeable acidic proton.[1][2] Position varies with concentration/temp. |

| H-3 / H-5 | 7.60 – 7.80 | Doublet (d) | 2H | Deshielded by adjacent Nitrogen.[1] Averaged signal. | |

| H-4 | 6.20 – 6.40 | Triplet (t) | 1H | Shielded (beta to nitrogens).[1][2] Splits into triplet due to coupling with H3 and H5. |

Key Diagnostic Feature: The "Triplet" at ~6.3 ppm is actually a doublet-of-doublets (dd) where

13C NMR Data (DMSO-d6, 100 MHz)

Due to the averaging effect, only two carbon signals are typically observed in the aromatic region.

| Position | Chemical Shift ( | Intensity | Assignment Logic |

| C-3 / C-5 | 133.0 – 134.5 | High | Averaged signal of C=N and C-N carbons.[1] Broadening may occur if exchange is intermediate. |

| C-4 | 104.0 – 105.5 | High | Distinctly upfield due to high electron density at the beta position. |

Solvent Comparison (CDCl3 vs. DMSO-d6)

Solvent polarity significantly shifts the NH signal but has minimal effect on ring protons.

| Nucleus | Signal | Note | ||

| 1H | NH | 10.0 – 13.5 (Variable) | 12.8 (Distinct) | CDCl3 signal often lost to exchange.[1] |

| 1H | H-3/H-5 | 7.61 | 7.68 | Slight downfield shift in polar solvent. |

| 1H | H-4 | 6.32 | 6.26 | Minimal change. |

Workflow for Structural Validation

Use this logic flow to confirm the identity of a pyrazole derivative vs. an isomer (e.g., imidazole).

Figure 2: Decision tree for validating the 1H-pyrazole core structure using NMR.

Troubleshooting & Causality

Issue: "I cannot see the NH proton."

-

Cause: The NH proton is acidic (

) and undergoes rapid chemical exchange with trace water in the solvent. -

Solution: Dry the sample and use a fresh ampoule of DMSO-d6 (100% isotopic purity). Alternatively, lower the temperature to 273 K to slow the exchange rate.

Issue: "H3 and H5 are appearing as broad humps."

-

Cause: Intermediate exchange rate (coalescence).[1] This often happens in CDCl3 at room temperature if the sample is slightly acidic or concentrated.

-

Solution: Switch to DMSO-d6 (stabilizes tautomers via H-bonding) or heat the sample to 320 K to push the system into the "fast exchange" limit, sharpening the average signal.

Issue: "The coupling constants are not resolved."

-

Cause: Field inhomogeneity or paramagnetic impurities.

-

Solution: Shim the magnet carefully. 1H-pyrazole signals are naturally complex (dd appearing as t); ensure acquisition time (AQ) is >3.0 sec to resolve the fine splitting of ~2.0 Hz.[1]

References

-

BenchChem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from .[1]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1668 (Pyrazole).[1] Retrieved from .[1]

-

Claramunt, R. M., et al. (1993).[3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678-684. .[1]

-

Alkorta, I., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. CONICET. Retrieved from .[1]

-

Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[4][5][6][7][8] .[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. unn.edu.ng [unn.edu.ng]

- 8. researchgate.net [researchgate.net]

mass spectrometry of 1-(1H-Pyrazol-4-yl)piperazine

Application Note: High-Fidelity Mass Spectrometry Analysis of 1-(1H-Pyrazol-4-yl)piperazine

Abstract

This application note details the physicochemical characterization, chromatographic separation, and mass spectrometric fragmentation of 1-(1H-Pyrazol-4-yl)piperazine (MW 152.19). As a polar, amphoteric building block frequently used in kinase inhibitor synthesis (e.g., JAK/STAT pathway modulators), this molecule presents specific challenges regarding retention on reversed-phase media and ionization competition. This guide provides a self-validating HILIC-MS/MS protocol, a comparative High-pH RP method, and a definitive fragmentation map to distinguish the target analyte from common synthetic regioisomers.

Physicochemical Profile & Ionization Logic

Understanding the molecule's behavior in solution is the prerequisite for successful MS method development.

| Property | Value | Implication for MS Method |

| Formula | C | Monoisotopic Mass: 152.1062 Da |

| Basicity (pKa) | The secondary amine is highly basic. At pH < 9, the molecule is positively charged.[1] ESI+ is the mandatory mode. | |

| Polarity (LogP) | ~ -0.15 (Hydrophilic) | Critical: The molecule will elute in the void volume ( |

| Solubility | High in H | Diluents must match the initial mobile phase to prevent peak distortion (solvent effects). |

Experimental Protocols

Protocol A: HILIC-MS/MS (Recommended)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for polar amines like piperazines without the need for ion-pairing reagents that contaminate MS sources.

Reagents:

Chromatographic Conditions:

-

Column: ZIC-pHILIC or TSKgel Amide-80 (100 x 2.1 mm, 3 µm). Note: These stationary phases interact with the charged amines via electrostatic interactions and hydrogen bonding.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Flow Rate: 0.4 mL/min.[3]

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | %B (ACN) | Event |

|---|---|---|

| 0.0 | 90 | Initial hold for partitioning |

| 1.0 | 90 | Injection |

| 6.0 | 50 | Elution of polar impurities |

| 7.0 | 50 | Wash |

| 7.1 | 90 | Re-equilibration (Critical in HILIC) |

| 10.0 | 90 | End |

Sample Preparation: Dissolve 1 mg of analyte in 50:50 ACN:Water. Crucial Step: Dilute the final working standard (e.g., 100 ng/mL) in 90% ACN to match the initial mobile phase. Injecting a high-water content sample into a HILIC column will cause "breakthrough" and split peaks.

Protocol B: High-pH Reversed-Phase (Alternative)

Rationale: If HILIC is unavailable, increasing the pH above the pKa of the piperazine (pH > 10) suppresses ionization, neutralizing the molecule and increasing hydrophobicity for C18 retention.

-

Column: C18 with high-pH stability (e.g., XBridge C18 or Gemini NX).

-

Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH

OH). -

Risk: High pH can degrade silica columns not designed for it; ensure column compatibility.

Mass Spectrometry & Fragmentation Mechanism

Source Parameters (ESI+):

-

Capillary Voltage: 3.0 kV (Lower voltage prevents in-source fragmentation of the labile piperazine ring).

-

Desolvation Temp: 450°C (High temp required to desolvate aqueous-rich droplets if using RP; 350°C sufficient for HILIC).

-

Cone Gas: 50 L/hr.

Fragmentation Pathway (MS/MS): The fragmentation of 1-(1H-Pyrazol-4-yl)piperazine ([M+H]+ = 153) follows distinct charge-remote and charge-site initiation pathways.

-

Primary Transition (m/z 153 → 110/111): Loss of the imine fragment (C

H -

Secondary Transition (m/z 153 → 85/86): Cleavage of the C-N bond connecting the pyrazole and piperazine rings, leaving the piperazine cation.

-

Tertiary Transition (m/z 153 → 68): Formation of the pyrazole cation [C

H

MRM Transitions for Quantitation:

-

Quantifier: 153.1 → 111.1 (Collision Energy: 20 eV)

-

Qualifier: 153.1 → 68.1 (Collision Energy: 35 eV)

Visualization of Workflows & Pathways

Figure 1: Analytical Workflow & Decision Tree

Caption: Decision matrix for selecting HILIC vs. RP chromatography based on analyte polarity and available instrumentation.

Figure 2: Fragmentation Logic (MS/MS)

Caption: Proposed collision-induced dissociation (CID) pathways for [M+H]+ m/z 153.

Impurity Profiling & Troubleshooting

Common Impurities:

-

Regioisomers: During synthesis (e.g., reaction of 4-chloropyrazole with piperazine), N-alkylation at the pyrazole nitrogen (1-(1H-pyrazol-1-yl)piperazine) is a common competitor to the desired C-alkylation.

-

Differentiation: The N-alkylated isomer typically elutes later in HILIC modes due to lower basicity of the blocked pyrazole nitrogen.

-

-

Dimerization: Bis(pyrazolyl)piperazine species (MW ~218) can form if stoichiometry is not controlled.

Self-Validating System Check:

-

Peak Shape Test: If the peak for m/z 153 shows significant tailing (Asymmetry > 1.5), the HILIC column requires re-equilibration (increase hold time at 90% B) or the buffer concentration is too low (increase to 20 mM).

-

Sensitivity Check: If the 153

68 transition ratio varies >10% between runs, check for in-source fragmentation (reduce Cone Voltage).

References

-

National Institutes of Health (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

-

Khalili, F., et al. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6] Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Zhu, N., et al. (2019).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

Sources

Application Note: Pharmacological Characterization of 1-(1H-Pyrazol-4-yl)piperazine Scaffolds

Executive Summary

This application note details the protocol for the in vitro characterization of 1-(1H-Pyrazol-4-yl)piperazine (CAS: 721-50-6), a critical heterocyclic building block used in the synthesis of Janus Kinase (JAK) inhibitors, PARP inhibitors, and GPCR ligands. While often viewed merely as a synthetic intermediate, this scaffold possesses intrinsic hydrogen-bonding capabilities that mimic the adenine ring of ATP, making it a valuable fragment for Fragment-Based Drug Discovery (FBDD) .[1]

This guide provides two validated workflows:

-

TR-FRET Kinase Binding Assay: To determine the affinity of the scaffold for the ATP-binding pocket of JAK2/PAK4 kinases.

-

Cellular Cytotoxicity Profiling: To establish the baseline toxicity window using HepG2 cells prior to lead optimization.

Compound Profile & Handling

Rationale: The secondary amine on the piperazine ring and the NH on the pyrazole make this compound sensitive to pH and oxidative stress. Proper handling is required to prevent aggregation, which causes false positives in biochemical assays.[1]

| Property | Specification |

| Compound Name | 1-(1H-Pyrazol-4-yl)piperazine |

| CAS Number | 721-50-6 |

| Molecular Weight | 152.19 g/mol |

| Solubility | Soluble in DMSO (>100 mM); Water (Moderate, pH dependent) |

| Storage | -20°C (Desiccated); Avoid freeze-thaw cycles. |

| Stock Prep | Prepare 100 mM stock in anhydrous DMSO. Sonicate for 5 mins. |

Critical Handling Note:

-

Aggregation Check: This scaffold can form colloidal aggregates in aqueous buffers, leading to promiscuous inhibition.[1] Always include 0.01% Brij-35 or Tween-20 in assay buffers to disrupt non-specific aggregates.

Protocol A: TR-FRET Competitive Binding Assay

Target: JAK2 (Janus Kinase 2) or PAK4 (p21-Activated Kinase 4) Methodology: LanthaScreen™ Eu Kinase Binding Assay

3.1 Principle

This assay measures the ability of 1-(1H-Pyrazol-4-yl)piperazine to displace a fluorophore-labeled "Tracer" from the kinase ATP pocket.

-

Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).[2]

-

Acceptor: AlexaFluor™ 647-labeled Kinase Tracer (binds to ATP pocket).

-

Signal: High FRET signal indicates the Tracer is bound.[2] A decrease in FRET indicates the test compound has displaced the Tracer.[2][3]

3.2 Reagents & Instrumentation

-

Kinase: Recombinant human JAK2 (catalytic domain), GST-tagged.[1]

-

Antibody: Eu-anti-GST Antibody.

-

Tracer: Kinase Tracer 236 (Staurosporine-red conjugate).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1][2]

-

Plate: White 384-well low-volume NBS (Non-Binding Surface) microplate.

-

Reader: Multi-mode reader with TR-FRET module (e.g., PHERAstar, EnVision).[1]

3.3 Experimental Workflow

Step 1: Compound Titration

-

Prepare a 16-point dilution series of 1-(1H-Pyrazol-4-yl)piperazine in 100% DMSO.

-

Start Conc: 10 mM (High concentration required for fragment screening).

-

Dilution Factor: 1:2 serial dilution.

-

-

Transfer 100 nL of compound to the 384-well plate using an acoustic dispenser (Echo) or pin tool.

-

Final Assay DMSO: 1%.

-

Step 2: Master Mix Preparation

-

Mix A (Kinase/Ab): Dilute JAK2 Kinase to 5 nM and Eu-Antibody to 2 nM in Assay Buffer.

-

Mix B (Tracer): Dilute Tracer 236 to 10 nM in Assay Buffer.

Step 3: Assay Reaction

-

Add 5 µL of Mix A (Kinase/Ab) to the plate containing compounds.

-

Add 5 µL of Mix B (Tracer) to the plate.

-

Centrifuge plate at 1000 x g for 1 minute.

-

Incubate: 60 minutes at Room Temperature (20-25°C), protected from light.

Step 4: Detection Read on TR-FRET compatible reader:

-

Emission 1 (Donor): 615 nm[1]

-

Emission 2 (Acceptor): 665 nm[1]

-

Integration Delay: 100 µs (Crucial to eliminate compound autofluorescence).

3.4 Data Analysis & Self-Validation

Calculate the Emission Ratio (ER):

Self-Validating Controls:

-

Z-Prime (Z'): Must be > 0.5. Calculated using "No Compound" (Max FRET) and "Excess Inhibitor" (Min FRET, e.g., 10 µM Staurosporine).

-

Solubility Control: If the 615 nm (Donor) signal drops by >20% compared to DMSO controls, the compound is quenching the donor or precipitating (Quench Artifact). Discard data points with low donor signal.

Protocol B: Cytotoxicity Profiling (Safety)

Methodology: ATP-based Luminescence (CellTiter-Glo®) Cell Line: HepG2 (Liver hepatocellular carcinoma) - Standard for metabolic toxicity.

4.1 Workflow

-

Seeding: Plate HepG2 cells at 5,000 cells/well in 384-well white clear-bottom plates. Incubate 24h at 37°C/5% CO₂.

-

Treatment: Add 1-(1H-Pyrazol-4-yl)piperazine (dilution series 100 µM to 10 nM). Incubate for 48 hours .

-

Vehicle Control: 0.5% DMSO.

-

Positive Control: 10 µM Puromycin (100% kill).

-

-

Detection: Equilibrate plate to RT. Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 mins; incubate 10 mins.

-

Read: Measure Total Luminescence (Integration time: 0.5s).

Visualization: Screening Workflow

The following diagram illustrates the logical flow for characterizing the scaffold, including the critical "Go/No-Go" decision points based on solubility and donor quenching.

Caption: Workflow for scaffold validation. Note the critical artifact check (Yellow Diamond) to rule out false positives caused by compound precipitation or fluorescence quenching.

Expected Results & Interpretation

| Parameter | Expected Outcome for Scaffold | Interpretation |

| Binding Affinity (IC50) | 10 µM - 200 µM | Typical for a fragment. High affinity (<1 µM) suggests aggregation artifact. |

| Hill Slope | 0.8 - 1.2 | Deviations indicate non-specific binding or stoichiometry issues. |

| Cytotoxicity (CC50) | > 100 µM | The scaffold should be non-toxic. Toxicity indicates off-target reactivity. |

Scientific Insight: If the IC50 in the TR-FRET assay is < 5 µM but the Hill Slope is > 2.0, the compound is likely acting as a "Pan-Assay Interference Compound" (PAINS) via colloidal aggregation. Repeat the assay with 0.05% Triton X-100 to confirm.

References

-

Fragment-Based Screening: "LanthaScreen™ Eu Kinase Binding Assay for GAK." Thermo Fisher Scientific Application Notes.

-

Scaffold Chemistry: "Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors." Molecules, 2020.[1][4]

-

Assay Validation: "Binding kinetics: high throughput assay for kinase inhibitors." BMG LABTECH Application Note.

-

Compound Data: "1-(1H-Pyrazol-4-yl)piperazine Compound Summary." PubChem. [1]

Sources

- 1. Special API Ingredients | Life Technologies (India) Pvt. Ltd. [lifetechindia.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Use of 1-(1H-Pyrazol-4-yl)piperazine in Kinase Inhibitor Synthesis

Abstract